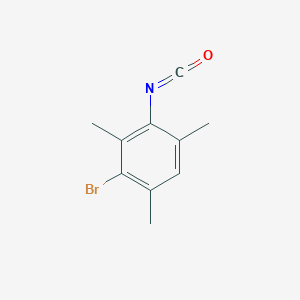

3-Bromo-2,4,6-trimethylphenyl isocyanate

Descripción

BenchChem offers high-quality 3-Bromo-2,4,6-trimethylphenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,4,6-trimethylphenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-bromo-4-isocyanato-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-6-4-7(2)10(12-5-13)8(3)9(6)11/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIWEPBSGPAODI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N=C=O)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403501 | |

| Record name | 3-Bromo-2,4,6-trimethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-19-8 | |

| Record name | 3-Bromo-2,4,6-trimethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physical and chemical properties of 3-Bromo-2,4,6-trimethylphenyl isocyanate

Technical Whitepaper: 3-Bromo-2,4,6-trimethylphenyl Isocyanate Subtitle: Physicochemical Profiling, Synthetic Pathways, and Reactivity in Drug Discovery

Executive Summary

3-Bromo-2,4,6-trimethylphenyl isocyanate (CAS: 480439-19-8) is a specialized electrophilic building block used primarily in the synthesis of sterically congested urea and carbamate derivatives.[1][2][3] Characterized by the "mesityl" substitution pattern (2,4,6-trimethyl), this compound exhibits unique kinetic stability compared to non-substituted phenyl isocyanates. Its steric bulk retards nucleophilic attack, allowing for high selectivity in multi-functionalized scaffolds, while the 3-bromo substituent provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura), making it a high-value intermediate in medicinal chemistry and agrochemical development.

Molecular Identity & Structural Analysis

The molecule features a central isocyanate (-N=C=O) group flanked by two ortho-methyl groups. This "mesityl" cage creates a hydrophobic pocket that protects the isocyanate carbon from rapid hydrolysis, a common degradation pathway for aryl isocyanates.

| Attribute | Detail |

| IUPAC Name | 2-Bromo-4-isocyanato-1,3,5-trimethylbenzene |

| Common Name | 3-Bromo-mesityl isocyanate |

| CAS Number | 480439-19-8 |

| Molecular Formula | C₁₀H₁₀BrNO |

| Molecular Weight | 240.10 g/mol |

| SMILES | Cc1cc(C)c(N=C=O)c(C)c1Br |

| InChI Key | PXIWEPBSGPAODI-UHFFFAOYSA-N |

Physical & Chemical Properties

The following data aggregates experimental values and validated properties from industrial certificates of analysis (CoA).

Table 1: Physicochemical Constants

| Property | Value / Description | Source Validation |

| Physical State | Crystalline solid or fused mass | Sigma-Aldrich / Thermo |

| Appearance | White to pale yellow | CoA Data |

| Melting Point | 37 – 42 °C | Experimental (Lit.)[4][5] |

| Boiling Point | ~230 °C (Predicted at 760 mmHg) | Calculated |

| Solubility | Soluble in CH₂Cl₂, Toluene, THF; Reacts with Water | Standard Property |

| Density | ~1.3 g/cm³ (Predicted) | Structure-based Est. |

| Storage | 2–8 °C (Refrigerate), Under Inert Gas (Ar/N₂) | Stability Requirement |

Chemical Reactivity Profile

-

Steric Protection: The ortho-methyl groups at positions 2 and 6 impose significant steric hindrance. Unlike phenyl isocyanate, which reacts violently with amines, 3-bromo-2,4,6-trimethylphenyl isocyanate reacts with controlled kinetics. This allows researchers to perform selective functionalization in the presence of other competing nucleophiles.

-

Electrophilicity: The 3-bromo substituent exerts a weak inductive withdrawing effect (-I), slightly increasing the electrophilicity of the isocyanate carbon, though this is largely mitigated by the electron-donating methyl groups.

-

Hydrolytic Stability: While moisture-sensitive, it hydrolyzes slower than unhindered isocyanates, converting to the corresponding aniline (3-bromo-2,4,6-trimethylaniline) and releasing CO₂.

Synthesis & Manufacturing Protocol

The most reliable laboratory-scale synthesis involves the phosgenation of 3-bromo-2,4,6-trimethylaniline. Due to safety concerns with gaseous phosgene, Triphosgene (bis(trichloromethyl) carbonate) is the preferred reagent for bench-scale preparation.

Experimental Workflow (Triphosgene Method)

-

Precursor: 3-Bromo-2,4,6-trimethylaniline.[6]

-

Reagent: Triphosgene (0.33 eq per eq of aniline).

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

-

Base: Triethylamine (to scavenge HCl).

Step-by-Step Protocol:

-

Dissolution: Dissolve triphosgene in anhydrous DCM at 0°C under nitrogen atmosphere.

-

Addition: Slowly add a solution of 3-bromo-2,4,6-trimethylaniline and triethylamine in DCM dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

-

Reflux: Allow the mixture to warm to room temperature, then reflux for 2–4 hours until the aniline is consumed (monitor via TLC/LC-MS).

-

Work-up: Remove solvent under reduced pressure. The residue is typically purified via vacuum distillation or recrystallization from dry hexane if the melting point allows (37-42°C).

Visualization: Synthesis Pathway

Figure 1: Synthesis of 3-Bromo-2,4,6-trimethylphenyl isocyanate via the Triphosgene route.

Applications in Drug Discovery

This isocyanate serves as a "capped" electrophile. It is extensively used to generate ureas and carbamates that require a lipophilic, metabolically stable aryl terminus.

-

Urea Formation: Reaction with primary/secondary amines.

-

Carbamate Formation: Reaction with alcohols (requires catalysis, e.g., DBTL).

-

Suzuki Coupling Handle: The bromine atom at position 3 remains intact during isocyanate reactions, allowing the resulting urea/carbamate to be used as a substrate for Palladium-catalyzed cross-coupling to build biaryl systems.

Visualization: Reactivity & Derivatization

Figure 2: Divergent reactivity pathways. The bromine handle (not shown reacting) remains available for post-functionalization.

Safety, Handling & Storage

Signal Word: DANGER

-

Hazard Statements:

-

Lachrymator: This compound is a potent lachrymator (tear gas effect).[7] All operations must be performed in a functioning fume hood.

-

Moisture Sensitivity: The compound degrades to the aniline upon contact with atmospheric moisture. Store in tightly sealed containers, preferably under argon or nitrogen, at 2–8°C.

References

-

Sigma-Aldrich. 3-Bromo-2,4,6-trimethylphenyl isocyanate Product Specification & SDS. Accessed 2026.[3][9] Link

-

PubChem. Compound Summary: 3-Bromo-2,4,6-trimethylphenyl isocyanate (CID 24880457).[4] National Library of Medicine. Link

-

Thermo Scientific Chemicals. 2,4,6-Trimethylphenyl isocyanate Derivatives and Safety Data.Link

-

ChemicalBook. CAS 480439-19-8 Properties and Supplier Data.Link

Sources

- 1. CAS NO. 480439-19-8 | 3-BROMO-2 4 6-TRIMETHYLPHENYL ISOCYANAT& | C10H10BrNO [localpharmaguide.com]

- 2. rsc.org [rsc.org]

- 3. PubChemLite - 3-bromo-2,4,6-trimethylphenyl isocyanate (C10H10BrNO) [pubchemlite.lcsb.uni.lu]

- 4. 3-Bromo-2,4,6-trimethylphenyl isocyanate 96 480439-19-8 [sigmaaldrich.com]

- 5. 2,4,6-Trimethylphenyl isocyanate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. (3-BROMO-2,4,6-TRIMETHYLPHENYLCARBAMOYL)METHYLIMINODIACETIC ACID | 78266-06-5 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. Triphenylmethyl chloride: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

Spectroscopic Profiling and Structural Elucidation of 3-Bromo-2,4,6-trimethylphenyl isocyanate: A Technical Guide

Executive Summary

3-Bromo-2,4,6-trimethylphenyl isocyanate (CAS: 480439-19-8) is a highly reactive, sterically hindered aromatic building block with a molecular weight of 240.10 g/mol . It serves as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, where its isocyanate moiety is leveraged to construct complex urea and carbamate derivatives[1].

Due to the asymmetric substitution of the mesityl ring (a bromine atom at position 3) and the extreme moisture sensitivity of the isocyanate group, acquiring and interpreting its spectroscopic data requires rigorous experimental controls. This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiling of this compound.

Experimental Integrity & Sample Preparation

Isocyanates are highly electrophilic and react rapidly with ambient moisture to form unstable carbamic acids, which subsequently decarboxylate to anilines. These anilines then attack unreacted isocyanates to form insoluble symmetric ureas. To prevent spectral contamination, the analytical workflow must be treated as a self-validating system .

Step-by-Step Anhydrous Protocol

-

Solvent Preparation: Use only ampouled, anhydrous deuterated chloroform (CDCl₃). Store the solvent over activated 4Å molecular sieves for at least 24 hours prior to use. Causality: Trace water in standard CDCl₃ will initiate the hydrolysis cascade, while trace DCl (a common degradation product in CDCl₃) can catalyze the reaction.

-

Inert Transfer: Handle the reagent exclusively within a nitrogen or argon-purged glovebox. Transfer 15–20 mg of the compound into a flame-dried NMR tube.

-

Self-Validation (IR Pre-Check): Before committing to extended NMR acquisition, run a rapid Attenuated Total Reflectance (ATR) IR scan. If a peak appears at ~1650–1700 cm⁻¹ (C=O stretch of a urea derivative), the sample has degraded and must be discarded.

Figure 1: Hydrolysis pathway of isocyanates leading to urea degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of 3-Bromo-2,4,6-trimethylphenyl isocyanate relies heavily on understanding the steric compression and anisotropic effects within the broken symmetry of the mesityl ring.

¹H NMR Causality Analysis

The parent mesitylene molecule has a single methyl resonance. However, the introduction of the isocyanate group at C1 and the bromine atom at C3 breaks this symmetry, resulting in three distinct methyl singlets.

-

C2-Methyl: Sandwiched between the -NCO and -Br groups. The large van der Waals radius of bromine (~1.85 Å) forces the methyl protons into the deshielding cones of both substituents, resulting in the most downfield methyl shift (~2.45 ppm).

-

C4-Methyl & C6-Methyl: The C4-methyl is deshielded by the adjacent bromine, while the C6-methyl is mildly deshielded by the isocyanate group.

-

C5-Proton: Appears as a sharp singlet, isolated between two methyl groups.

¹³C NMR Causality Analysis

The most critical diagnostic carbon is the isocyanate (-N=C=O) carbon, which typically resonates at ~125 ppm. Furthermore, the C3 carbon bonded to the bromine atom exhibits a classic "heavy-atom effect," shifting upfield (~122 ppm) compared to standard aromatic carbons due to the shielding effect of the large, polarizable electron cloud of bromine.

Table 1: Predicted ¹H and ¹³C NMR Assignments (CDCl₃, 298 K)

| Position | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) | Assignment Notes |

| -N=C=O | - | - | - | ~124.5 | Diagnostic isocyanate carbon |

| C1 | - | - | - | ~132.0 | Ipso to -NCO |

| C2 | - | - | - | ~135.5 | Aromatic, ortho to -NCO and -Br |

| C3 | - | - | - | ~122.0 | Ipso to -Br (Heavy atom shielding) |

| C4 | - | - | - | ~138.0 | Aromatic, attached to methyl |

| C5 | ~6.95 | Singlet (s) | 1H | ~130.0 | Aromatic CH |

| C6 | - | - | - | ~134.0 | Aromatic, ortho to -NCO |

| C2-CH₃ | ~2.45 | Singlet (s) | 3H | ~20.5 | Sterically compressed |

| C4-CH₃ | ~2.38 | Singlet (s) | 3H | ~23.0 | Deshielded by ortho-Br |

| C6-CH₃ | ~2.30 | Singlet (s) | 3H | ~18.5 | Deshielded by ortho-NCO |

Infrared (IR) Spectroscopy

IR spectroscopy is the most rapid and definitive method for confirming the presence of the isocyanate functional group. The asymmetric stretching vibration of the -N=C=O group is highly characteristic, presenting as a very strong, broad absorption band typically between 2260 and 2270 cm⁻¹[2].

Table 2: Key IR Vibrational Frequencies (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Significance |

| 2260 – 2270 | Very Strong | -N=C=O asymmetric stretch | Primary confirmation of isocyanate[2] |

| 2920, 2950 | Medium | C-H aliphatic stretch | Confirms trimethyl substitution |

| 1580, 1600 | Medium | C=C aromatic stretch | Aromatic ring framework |

| 1050 | Weak-Medium | C-Br stretch | Halogenation confirmation |

Mass Spectrometry (MS) & Fragmentation Pathways

The molecular formula C₁₀H₁₀BrNO dictates specific mass spectrometric properties[3]. Under Electron Ionization (EI) conditions, the compound yields a distinct molecular ion cluster. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the molecular ion [M]•⁺ will appear as a characteristic doublet at m/z 239 and 241.

Primary Fragmentation Logic

-

Loss of Carbon Monoxide (-28 Da): Isocyanates frequently expel CO to form a nitrene radical cation.

-

Loss of Isocyanate Radical (-42 Da): Cleavage of the C-N bond yields a stable, sterically shielded mesityl-derivative cation.

-

Loss of Bromine (-79/81 Da): Subsequent cleavage of the C-Br bond.

Figure 2: Primary mass spectrometry (EI-MS) fragmentation pathways.

Table 3: MS Fragmentation Data

| m/z Value | Ion Type | Neutral Loss | Structural Assignment |

| 239 / 241 | [M]•⁺ | None | Molecular Ion (⁷⁹Br / ⁸¹Br isotopes) |

| 211 / 213 | [M - CO]•⁺ | 28 Da (CO) | Nitrene radical cation |

| 197 / 199 | [M - NCO]⁺ | 42 Da (•NCO) | Bromomesityl cation |

| 118 | [M - NCO - Br]⁺ | 121 Da (•NCO + •Br) | Trimethylphenyl (Mesityl) cation |

References

- Source: sigmaaldrich.

- Source: myskinrecipes.

- Title: 3-bromo-2,4,6-trimethylphenyl isocyanate (C10H10BrNO)

- Source: nih.

Sources

- 1. 3-Bromo-2,4,6-trimethylphenyl isocyanate [myskinrecipes.com]

- 2. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-bromo-2,4,6-trimethylphenyl isocyanate (C10H10BrNO) [pubchemlite.lcsb.uni.lu]

Technical Whitepaper: Modular Synthesis of 3-Bromo-2,4,6-trimethylphenyl Isocyanate

[1]

Executive Summary

This technical guide details the synthesis of 3-Bromo-2,4,6-trimethylphenyl isocyanate , a specialized intermediate critical for the development of sterically hindered urea derivatives, carbamates, and kinase inhibitors.[1] The presence of the mesityl core (2,4,6-trimethyl) provides significant rotational restriction (atropisomerism potential) and hydrolytic stability, while the 3-bromo substituent offers a precise handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1]

The synthesis is designed as a two-module linear pathway prioritizing regioselectivity and safety.[1]

-

Module 1: Electrophilic aromatic bromination of mesidine (2,4,6-trimethylaniline) under stoichiometric control to prevent over-bromination.

-

Module 2: Carbonylation of the hindered amine using Triphosgene (bis(trichloromethyl) carbonate) via an "Inverse Addition" protocol to minimize symmetrical urea byproducts.[1]

Retrosynthetic Architecture & Logic

The synthesis leverages the inherent electronic activation of the mesitylene core. While the amine (

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the linear transformation from commercially available Mesidine.[1]

Module 1: Regioselective Bromination of Mesidine

Objective: Synthesize 3-Bromo-2,4,6-trimethylaniline (CAS 82842-52-2).[1] Challenge: Preventing the formation of 3,5-dibromo-2,4,6-trimethylaniline. Strategy: Use of Glacial Acetic Acid as a solvent to moderate the reactivity of the amine (via hydrogen bonding) and strict stoichiometric control of bromine at low temperatures.

Experimental Protocol

| Parameter | Specification |

| Reagents | 2,4,6-Trimethylaniline (1.0 eq), Bromine ( |

| Solvent | Glacial Acetic Acid (anhydrous) |

| Temperature | 0–5 °C (Addition), RT (Stirring) |

| Reaction Time | 1.5 Hours |

| Yield Target | 85–92% |

Step-by-Step Methodology:

-

Setup: Charge a 3-neck round-bottom flask (RBF) with 2,4,6-trimethylaniline (50 mmol) and glacial acetic acid (100 mL). Equip with a magnetic stir bar, addition funnel, and internal thermometer.[1]

-

Solubilization: Stir until fully dissolved. The solution may warm slightly due to exothermicity of amine solvation.

-

Cooling: Submerge the RBF in an ice-water bath. Cool the internal temperature to < 5 °C.

-

Bromine Preparation: Dilute elemental bromine (50 mmol, 1.0 eq) in glacial acetic acid (20 mL).

-

Critical Control: Do not use excess bromine.[1] The 3 and 5 positions are equivalent; excess leads to the dibromo impurity.

-

-

Addition: Add the bromine solution dropwise over 30 minutes, maintaining internal temperature < 10 °C. The solution will transition from clear to orange/brown.

-

Quenching: After 1 hour of stirring at room temperature, pour the reaction mixture into 300 mL of ice-water.

-

Neutralization: Slowly add saturated aqueous Sodium Bicarbonate (

) until pH ~8. The product will precipitate as a solid. -

Isolation: Filter the solid, wash with cold water (

), and dry under vacuum. -

Purification (If needed): Recrystallize from Ethanol/Water (9:1) if the melting point deviates from the reference range (36–40 °C).

Module 2: Carbonylation via Triphosgene[1]

Objective: Convert the hindered amine to 3-Bromo-2,4,6-trimethylphenyl isocyanate. Challenge: Steric hindrance of the mesityl group retards the nucleophilic attack on phosgene; risk of symmetrical urea formation. Strategy: "Inverse Addition" technique. Adding the amine to the triphosgene ensures a high local concentration of phosgene relative to the amine, favoring isocyanate formation over the urea byproduct.

Reaction Mechanism & Workflow

Figure 2: Mechanistic flow.[1] The red dashed line represents the pathway to be avoided via Inverse Addition.

Experimental Protocol

| Parameter | Specification |

| Reagents | 3-Bromo-2,4,6-trimethylaniline (1.0 eq), Triphosgene (0.35 eq), TEA (2.2 eq) |

| Solvent | Dichloromethane (DCM) (Anhydrous) |

| Temperature | 0 °C |

| Atmosphere | Nitrogen or Argon (Inert) |

Step-by-Step Methodology:

-

Safety Prime: Ensure fume hood is operating at max capacity. Prepare a neutralization bath (10% NaOH) for any phosgene venting.[1]

-

Triphosgene Solution: In the main reaction vessel, dissolve Triphosgene (0.35 eq - provides ~1.05 eq Phosgene) in anhydrous DCM. Cool to 0 °C.

-

Amine Preparation: Dissolve 3-Bromo-2,4,6-trimethylaniline (1.0 eq) and Triethylamine (TEA, 2.2 eq) in anhydrous DCM in a separate dropping funnel.

-

Inverse Addition: Add the Amine/TEA solution slowly to the Triphosgene solution over 45 minutes at 0 °C.

-

Causality: This order ensures the amine always encounters excess phosgene, instantly forming the carbamoyl chloride and preventing it from reacting with another amine molecule to form urea.

-

-

Reaction Drive: Allow to warm to room temperature, then reflux (40 °C) for 2–3 hours. Reflux helps drive the elimination of HCl from the hindered carbamoyl chloride intermediate.

-

Monitoring: Monitor by IR. Disappearance of N-H stretch (~3300-3400

) and appearance of strong isocyanate peak (~2270 -

Workup:

-

Purification: Concentrate the filtrate. If high purity is required, vacuum distillation is preferred over column chromatography due to the sensitivity of isocyanates to silica moisture.

Analytical Validation

To certify the synthesis, the following spectral signatures must be verified:

| Technique | Expected Signature | Diagnostic Value |

| FT-IR | ~2270 cm⁻¹ (Strong) | Definitive confirmation of -N=C=O group.[1] |

| 1H NMR | Integration of 1H confirms mono-bromination (vs 0H for dibromo).[1] | |

| 1H NMR | Loss of broad singlet ( | Confirms conversion of |

| Melting Point | 37–42 °C | Matches literature for pure isocyanate [1].[1] |

Safety & Handling (Critical)

-

Phosgene Hazard: Triphosgene is a solid but decomposes to phosgene gas.[1][2][3] Always keep a container of 10% aqueous ammonia or NaOH nearby to neutralize spills or clean glassware.

-

Lachrymator: Benzyl/Phenyl halides and isocyanates are potent lachrymators.[1] Double-glove and use eye protection.[1]

-

Storage: Store the final isocyanate at 2–8 °C under Argon. Moisture will convert it back to the urea derivative.

References

-

Sigma-Aldrich.[1] Product Specification: 3-Bromo-2,4,6-trimethylphenyl isocyanate. Link

-

BenchChem.[4] Synthesis Protocol for 3-Bromo-2,4,6-trimethylaniline. Link[1]

-

PubChem. Compound Summary: 3-Bromo-2,4,6-trimethylaniline.[1][5] Link

-

Common Organic Chemistry. Urea Formation via Triphosgene. Link

-

Royal Society of Chemistry. Synthesis of Isocyanates via Triphosgene (Method A). Link

Sources

- 1. 3-Bromo-2,4,6-trimethylaniline | C9H12BrN | CID 688300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 3-Bromo-2,4,6-trimethylaniline, 98% (CAS 82842-52-2) | Otto Chemie Pvt Ltd [ottokemi.com]

Fundamental Reactivity of the Isocyanate Functional Group: A Technical Guide

Executive Summary

The isocyanate group (

The Electronic Basis of Reactivity

To control an isocyanate, one must first understand its dipole. The isocyanate functionality is a cumulene system where the central carbon is sp-hybridized, flanked by an electronegative oxygen and nitrogen.

Resonance and Electrophilicity

The reactivity is dictated by the electron deficiency of the central carbon. While the structure is often drawn as

Key Insight: The major resonance contributor places a significant partial positive charge (

Substituent Effects

The "R" group attached to the nitrogen acts as a rheostat for reactivity:

-

Aromatic Isocyanates: The phenyl ring acts as an electron sink (via resonance and induction), intensifying the positive charge on the central carbon. These are orders of magnitude more reactive than their aliphatic counterparts [1].

-

Aliphatic Isocyanates: The inductive electron-donating effect of alkyl groups stabilizes the central carbon, lowering electrophilicity and reaction rates.

The Nucleophilic Hierarchy & Mechanism

In drug development, "selectivity" is paramount. Understanding the kinetic hierarchy of nucleophiles allows for chemoselective transformations without protecting groups.

The General Mechanism

The addition of a nucleophile (

-

Attack: Nucleophile attacks the Carbon.

-

Shift: Electron density shifts to Nitrogen (stabilized by R-group).

-

Transfer: Proton transfer from Nu to Nitrogen.

Relative Reactivity Data

The following table summarizes the relative reaction rates, normalized to a standard primary alcohol reaction.

| Nucleophile Class | Product Formed | Relative Rate (Approx.) | Kinetic Driver |

| Primary Amine ( | Urea | High nucleophilicity; no catalyst needed. | |

| Primary Alcohol ( | Carbamate (Urethane) | Requires catalysis (Base/Lewis Acid) for speed. | |

| Water ( | Amine + | Forms unstable carbamic acid which decarboxylates. | |

| Secondary Alcohol | Carbamate | Steric hindrance slows the transition state. | |

| Tertiary Alcohol | Carbamate | Severely sterically hindered [2]. |

Critical Note on Water: Water competes with alcohols. In non-anhydrous conditions, water reacts to form a carbamic acid, which decomposes to release

Medicinal Chemistry Application: The Urea Linker

The urea motif is not just a connector; it is a pharmacophore.[1] In kinase inhibitors (e.g., Sorafenib), the urea moiety acts as a "hydrogen bond anchor."[2]

Structural Role[4]

-

H-Bond Donor: The two -NH protons are excellent donors.

-

H-Bond Acceptor: The carbonyl oxygen is an acceptor.

-

Conformational Lock: The planar nature of the urea bond (due to resonance) restricts rotation, pre-organizing the molecule to fit into the ATP-binding pocket of kinases, often interacting with the "gatekeeper" residue or the DFG (Asp-Phe-Gly) motif [4].

Experimental Protocol: Synthesis of a Urea-Linked Intermediate

Objective: Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-phenylurea (Sorafenib precursor analog). Safety Pre-check: Isocyanates are sensitizers. All work must be performed in a fume hood.

Reagents

-

4-Chloro-3-(trifluoromethyl)aniline (1.0 equiv)

-

Phenyl isocyanate (1.1 equiv)

-

Dichloromethane (DCM), Anhydrous

-

Triethylamine (0.1 equiv, optional catalyst for unreactive anilines)

Step-by-Step Methodology

-

Preparation: Flame-dry a 50 mL round-bottom flask and cool under

. -

Dissolution: Dissolve the aniline (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Why? High concentration favors kinetics, but too high can cause exotherms. DCM is non-nucleophilic.

-

-

Addition: Add Phenyl isocyanate (1.1 equiv) dropwise at

.-

Control: Dropwise addition prevents runaway exotherms and minimizes symmetrical urea formation from trace moisture.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Monitoring: Check TLC or LCMS. Look for disappearance of aniline.

-

-

Workup (Self-Validating):

-

If product precipitates (common for ureas in DCM): Filter and wash with cold DCM.

-

If soluble: Add hexanes to induce precipitation.

-

Validation: The disappearance of the characteristic isocyanate peak in IR (

) confirms consumption.

-

Safety: The "Gold Standard" Quenching Protocol

Never dispose of unreacted isocyanates directly into aqueous waste (risk of pressure buildup from

Quenching Solution (Decontamination):

-

50% Ethanol

-

40% Water

-

10% Concentrated Ammonia (or 5% Sodium Carbonate)

-

Trace detergent

Procedure: Stir glassware/spills with this mixture for 24 hours. The ammonia/hydroxide rapidly attacks the isocyanate, converting it to the urea/amine/salt, while the ethanol solubilizes the organic residue [5].

References

-

BenchChem. "Understanding the Electrophilicity of the Isocyanate Group." BenchChem Technical Guides. Link

-

Canadian Science Publishing. "Kinetic Studies of Some Alcohol-Isocyanate Reactions." Can. J. Chem. Link

-

PCI Magazine. "Resins: Isocyanates, Part I: Fundamentals and Reactivity." PCI Mag. Link

-

Frontiers in Pharmacology. "Urea-based Anticancer Agents: Exploring 100-years of Research." Front.[3][4][5][6][7] Pharmacol.Link

-

Actsafe Safety Association. "Safe Work Procedures for Isocyanate-Containing Products." Actsafe. Link

Sources

- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. reddit.com [reddit.com]

- 4. actsafe.ca [actsafe.ca]

- 5. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 6. pcimag.com [pcimag.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

A Comprehensive Technical Guide to the Safe Handling, and Storage of Aryl Isocyanates for Laboratory Professionals

This guide provides an in-depth exploration of the critical safety protocols, handling procedures, and storage requirements for aryl isocyanates, a class of highly reactive chemical intermediates indispensable to modern drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, this document moves beyond rudimentary safety data sheets to offer a nuanced, field-proven perspective on managing the risks associated with these potent reagents. Our focus is on fostering a proactive safety culture through a deep understanding of the inherent chemical properties of aryl isocyanates and the rationale behind each procedural recommendation.

The Dual Nature of Aryl Isocyanates: Utility and Hazard

Aryl isocyanates are organic compounds characterized by the presence of an isocyanate group (–N=C=O) attached to an aromatic ring. This functional group is an electrophilic powerhouse, readily reacting with a wide array of nucleophiles, most notably alcohols and amines, to form carbamates and ureas, respectively. This reactivity is the cornerstone of their utility in the synthesis of a vast range of pharmaceuticals, polymers, and other advanced materials.[1][2] However, this same reactivity is the source of their significant health hazards.

The primary routes of occupational exposure to isocyanates are inhalation of vapors or aerosols and direct skin contact.[3][4] The health effects of exposure can be acute, causing irritation to the skin, eyes, and respiratory tract.[5] More insidiously, repeated exposure, even at very low concentrations, can lead to sensitization.[5][6] Once an individual is sensitized, subsequent exposure to even minute amounts of isocyanate can trigger a severe, potentially life-threatening asthmatic reaction.[6][7] Furthermore, some aryl isocyanates, such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI), are suspected carcinogens.[5][8]

It is this dual nature—their synthetic utility and their potent physiological effects—that necessitates a rigorous and well-understood safety protocol in any laboratory setting.

The Hierarchy of Controls: A Proactive Approach to Safety

Effective management of the risks associated with aryl isocyanates hinges on the implementation of a multi-layered safety strategy known as the hierarchy of controls. This approach prioritizes the most effective control measures to eliminate or minimize hazards. Personal protective equipment (PPE), while essential, is considered the last line of defense.[9]

Caption: Figure 2: A systematic workflow for quenching unreacted aryl isocyanates.

Decontamination of Glassware and Work Surfaces

Objective: To safely decontaminate all equipment and surfaces that have come into contact with aryl isocyanates.

Causality: Residual aryl isocyanates on glassware and work surfaces can pose an exposure risk to other laboratory personnel. Decontamination involves reacting the isocyanate with a suitable solution to render it non-hazardous.

Methodology:

-

Initial Rinse: Rinse all contaminated glassware with an organic solvent compatible with your reaction (e.g., acetone) to remove the bulk of the material. Collect this rinse as hazardous waste.

-

Decontamination Solution: Prepare a decontamination solution of 5% sodium carbonate, 0.5% liquid detergent, and 94.5% water. Alternatively, a solution of 5% aqueous ammonia can be used. [6]3. Soaking: Soak the rinsed glassware in the decontamination solution for at least 24 hours. [10]This allows for the complete hydrolysis of the isocyanate to the corresponding amine and carbon dioxide.

-

Final Cleaning: After soaking, wash the glassware thoroughly with soap and water, followed by a final rinse with deionized water. [11]5. Work Surfaces: Wipe down all contaminated surfaces in the fume hood with the decontamination solution, followed by a clean water rinse.

Storage and Waste Disposal: Long-Term Safety

Storage

Aryl isocyanates must be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, acids, and bases. [12][13]They should be stored in tightly sealed containers, preferably under an inert atmosphere, to prevent reaction with atmospheric moisture, which can lead to the formation of insoluble ureas and a dangerous build-up of carbon dioxide pressure in the container. [13][14]

Waste Disposal

All waste containing aryl isocyanates, including reaction residues, contaminated solvents, and disposable PPE, must be treated as hazardous waste. [15]

-

Liquid Waste: Collect all liquid waste in a designated, labeled, and sealed container. Before sealing, any unreacted isocyanate in the waste should be quenched as described in section 4.2.

-

Solid Waste: Place all contaminated solid waste (e.g., filter paper, disposable gloves) in a labeled, sealed plastic bag and then into a designated solid hazardous waste container.

-

Empty Containers: "Empty" containers of aryl isocyanates are never truly empty and must be decontaminated before disposal. Fill the container with the decontamination solution described in section 4.3 and let it stand for at least 48 hours with the cap loosened to allow any generated carbon dioxide to escape. [10]

Emergency Procedures: Preparedness is Key

Spills

In the event of a spill, immediate and appropriate action is critical. [7]

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

PPE: Don the appropriate PPE, including a respirator.

-

Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent for isocyanates. Do not use combustible materials like sawdust. [10]5. Neutralize: Slowly add the decontamination solution to the absorbed spill, working from the outside in.

-

Collect and Dispose: Scoop the neutralized material into an open container (do not seal) and dispose of it as hazardous waste. [10]

Personal Exposure

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. A polyglycol-based skin cleanser may be more effective. [16]Remove all contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 30 minutes, holding the eyelids open. [16]Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. [16]

Quantitative Data for Common Aryl Isocyanates

| Aryl Isocyanate | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure | OSHA PEL (Ceiling) | ACGIH TLV (TWA) |

| Phenyl isocyanate | 103-71-9 | 119.12 | 165 | 2.5 hPa @ 20°C [10] | N/A | 0.005 ppm [7] |

| Toluene-2,4-diisocyanate (TDI) | 584-84-9 | 174.16 | 251 | 0.01 mmHg @ 25°C [17] | 0.02 ppm [15] | 0.001 ppm [15] |

| Methylene diphenyl diisocyanate (MDI) | 101-68-8 | 250.25 | 314 | 0.000005 mmHg @ 25°C [17] | 0.02 ppm [16] | 0.005 ppm |

Conclusion

Aryl isocyanates are powerful tools in the arsenal of the modern synthetic chemist. However, their utility is inextricably linked to their potential for harm. By fostering a deep understanding of their chemical reactivity and adhering to a multi-layered safety protocol grounded in the hierarchy of controls, researchers can harness the synthetic power of aryl isocyanates while ensuring the safety of themselves and their colleagues. This guide serves as a foundation for developing robust, laboratory-specific safety procedures that are both scientifically sound and practically implementable.

References

-

Safe Use of Di-Isocyanates. (n.d.). Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Toluene diisocyanate (mixed isomers). Retrieved from [Link]

-

Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

-

PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link]

-

Asian Journal of Chemistry. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. 23(4), 1804-1806. Retrieved from [Link]

-

Covestro. (n.d.). Aliphatic Isocyanate Monomers - Health and Safety Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of Isocyanates with amines. Retrieved from [Link]

-

Semantic Scholar. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-cyano-3-phenylurea. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). How to prevent runaway reactions. EPA Archive. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of isocyanates with alcohols. Retrieved from [Link]

-

U.S. Centers for Disease Control and Prevention. (n.d.). Isocyanates. NIOSH. Retrieved from [Link]

-

Reddit. (2021, February 5). Safety measures for working with isocyanate. r/chemistry. Retrieved from [Link]

-

Haz-Map. (n.d.). Phenyl isocyanate. Retrieved from [Link]

-

Safe Work Australia. (2015, July 9). Guide for handling Isocyanates. Retrieved from [Link]

-

IRSST. (n.d.). Guide for safe use of isocyanates: An industrial hygiene approach. Retrieved from [Link]

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

-

Clemson University. (n.d.). Phenyl_Isocyanate_SOP.docx. Retrieved from [Link]

- Google Patents. (n.d.). US7358388B2 - Method for the purification of isocyanates.

-

Safework Health. (2023, October 7). Isocyanates Hazards and Safety Measures – Guide for Employers. Retrieved from [Link]

-

IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Retrieved from [Link]

-

ISOPA. (2024, April 10). Safe Use and Handling of Diisocyanates. Retrieved from [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. environmentclearance.nic.in [environmentclearance.nic.in]

- 4. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 5. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 6. actsafe.ca [actsafe.ca]

- 7. media.clemson.edu [media.clemson.edu]

- 8. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 10. Phenyl isocyanate for synthesis 103-71-9 [sigmaaldrich.com]

- 11. Cleaning Laboratory Glassware [sigmaaldrich.com]

- 12. Phenyl isocyanate CAS#: 103-71-9 [m.chemicalbook.com]

- 13. upchemusa.com [upchemusa.com]

- 14. icheme.org [icheme.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene [organic-chemistry.org]

- 17. US6664414B2 - Process for reducing residual isocyanate - Google Patents [patents.google.com]

Health hazards associated with isocyanate exposure

The Biochemical Threat of Isocyanates: Mechanisms of Toxicity and Analytical Biomonitoring Strategies

Executive Summary

As a Senior Application Scientist specializing in occupational toxicology and analytical chemistry, I frequently encounter the profound health hazards posed by isocyanates—highly reactive, low-molecular-weight compounds (e.g., TDI, MDI, HDI) ubiquitous in polyurethane manufacturing, automotive painting, and insulation[1]. While their industrial utility is undeniable, their electrophilic nature makes them potent biological hazards. This whitepaper dissects the molecular pathophysiology of isocyanate exposure and outlines robust, self-validating analytical protocols for biomonitoring, bridging the gap between regulatory compliance and cellular mechanisms.

Molecular Pathophysiology: Oxidative Stress and Sensitization

The toxicity of the isocyanate group (-NCO) stems from its aggressive reactivity with biological nucleophiles. When isocyanates enter the body—whether through inhalation or dermal absorption—they initiate two primary cascades of cellular damage:

A. Mitochondrial Dysfunction and Apoptosis Isocyanate exposure rapidly depletes cellular antioxidant reserves, specifically total and reduced glutathione (GSH)[2][3]. This detoxification failure induces a severe redox imbalance, leading to mitochondrial depolarization and the overproduction of reactive oxygen species (ROS)[4]. The resulting oxidative stress directly attacks nucleic acids, evidenced by the accumulation of 8-oxo-dG biomarkers, which triggers chromosomal instability, aberrant p53/p21 expression, and ultimately, cellular apoptosis[5].

B. Protein Adduction and Immune Sensitization When the GSH detoxification pathway is overwhelmed, free isocyanates covalently bind to native proteins, predominantly human serum albumin[6]. This isocyanate-albumin complex functions as a neo-epitope. Antigen-presenting cells recognize this altered protein, activating CD4+ T-cells and initiating an IgE-mediated inflammatory response[6]. Crucially, dermal exposure is a highly efficient route for inducing systemic respiratory sensitization[7][8]. Once sensitized, even microscopic exposures below regulatory limits can trigger severe, life-threatening occupational asthma[8].

Isocyanate-induced oxidative stress and IgE-mediated sensitization pathways.

Quantitative Regulatory Exposure Limits

Because sensitized individuals can react to infinitesimal concentrations, regulatory bodies have established stringent exposure limits to prevent initial sensitization[8]. However, air monitoring alone is insufficient, as it completely ignores dermal absorption, a primary driver of systemic sensitization[8][9]. The table below summarizes the critical quantitative thresholds for airborne exposure.

Table 1: Quantitative Regulatory Exposure Limits for Common Diisocyanates

| Isocyanate Compound | OSHA PEL (Ceiling) | NIOSH REL (TWA - 10hr) | NIOSH REL (Ceiling - 10min) | ACGIH TLV (TWA - 8hr) |

| Methylene Bisphenyl Isocyanate (MDI) | 0.020 ppm (0.2 mg/m³) | 0.005 ppm (0.05 mg/m³) | 0.020 ppm (0.2 mg/m³) | 0.005 ppm |

| Toluene Diisocyanate (TDI) | 0.020 ppm (0.14 mg/m³) | 0.005 ppm | 0.020 ppm | 0.001 ppm (inhalable) |

| Hexamethylene Diisocyanate (HDI) | No OSHA PEL established | 0.005 ppm | 0.020 ppm | 0.005 ppm |

(Data aggregated from OSHA, NIOSH, and ACGIH regulatory guidelines[1][10][11])

Analytical Biomonitoring: Self-Validating LC-MS/MS Protocol

To accurately assess total body burden (inhalation plus dermal), urinary biomonitoring of isocyanate metabolites (e.g., diamines like MDA/TDA, or specific adducts like trisaminohexyl isocyanurate[TAHI]) is mandatory[12][13]. As analytical scientists, we must design protocols that are not merely descriptive, but self-validating. The following LC-MS/MS workflow utilizes internal standard spike-ins to continuously verify extraction efficiency and correct for matrix suppression.

Self-validating LC-MS/MS workflow for urinary isocyanate biomarker quantification.

Step-by-Step Methodology & Causality:

Step 1: Sample Collection & Internal Standardization

-

Action: Collect post-shift urine samples. Immediately spike the sample with a known concentration of an isotopically labeled internal standard (e.g., 13C/15N-labeled target diamine).

-

Causality: The internal standard acts as the self-validating mechanism. Because it shares the exact physicochemical properties of the analyte but differs in mass, any loss during extraction or ion suppression during MS analysis will affect both equally. The ratio remains constant, ensuring absolute quantitative accuracy regardless of operator error.

Step 2: Acid/Base Hydrolysis

-

Action: Subject the urine to strong acid or base hydrolysis at elevated temperatures (e.g., >100°C for 90 mins).

-

Causality: Isocyanates are rapidly metabolized and excreted as protein-conjugated or acetylated metabolites. Hydrolysis is required to cleave these bonds and release the detectable free amines[12][13].

Step 3: Liquid-Liquid Extraction (LLE)

-

Action: Extract the hydrolysate using an organic solvent like diethyl ether, discarding the aqueous layer.

-

Causality: While Solid-Phase Extraction (SPE) is common, complex urine matrices contain severe polar interferences that SPE fails to remove. LLE selectively partitions the non-polar amines into the organic phase, leaving salts and urobilin behind, which prevents analytical column degradation and ESI signal quenching[12].

Step 4: Chemical Derivatization

-

Action: React the dried extract with heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA).

-

Causality: Free low-molecular-weight amines are highly polar, resulting in poor retention on standard C18 reverse-phase columns. Derivatization increases the molecule's hydrophobicity, drastically improving chromatographic resolution and enhancing electrospray ionization (ESI) efficiency[12].

Step 5: Nano-UPLC-ESI-MS/MS Quantification

-

Action: Inject the derivatized sample into a nano-UPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Causality: MRM provides unparalleled specificity. By isolating the specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and isolating a specific product ion in the third quadrupole (Q3), we filter out isobaric background noise, achieving limits of detection (LOD) as low as 0.03 μg/L[12].

Conclusion

Understanding the health hazards of isocyanates requires a dual perspective: the molecular biology of oxidative stress and immune sensitization, and the analytical chemistry required to detect it. By implementing self-validating LC-MS/MS biomonitoring protocols, researchers and occupational health professionals can accurately quantify exposure, validate the efficacy of personal protective equipment (PPE), and ultimately prevent irreversible respiratory disease.

References

-

[2] Title: Assessment of the Biological Pathways Targeted by Isocyanate Using N-Succinimidyl N-Methylcarbamate in Budding Yeast Saccharomyces cerevisiae | Source: nih.gov | URL: 2

-

[7] Title: Prevention Guidance for Isocyanate-Induced Asthma Using Occupational Surveillance Data | Source: nih.gov | URL: 7

-

[12] Title: Trisaminohexyl isocyanurate, a urinary biomarker of HDI isocyanurate exposure | Source: nih.gov | URL: 12

-

[8] Title: Evaluation of Lead and Isocyanate Exposure in a Maintenance Facility with Small Arms Repair and Vehicle Painting Shops | Source: cdc.gov | URL: 8

-

[1] Title: Preventing Asthma and Death from Diisocyanate Exposure DHHS | Source: cdc.gov | URL: 1

-

[3] Title: Isocyanate induces cytotoxicity via activation of phosphorylated alpha synuclein protein, nitrosative stress, and apoptotic pathway in Parkinson's Disease model-SHSY-5Y cells | Source: tandfonline.com | URL: 3

-

[6] Title: Predicted mechanism for the effects of isocyanate in the development of... | Source: researchgate.net | URL:6

-

[5] Title: Mitochondrial oxidative stress elicits chromosomal instability after exposure to isocyanates in human kidney epithelial cells | Source: tandfonline.com | URL: 5

-

[10] Title: A Guide to Occupational Exposure to Isocyanates | Source: safetyresourcesblog.com | URL: 10

-

[13] Title: Prioritised substance group: Diisocyanates | Source: hbm4eu.eu | URL: 13

-

[4] Title: Regulation of isocyanate-induced apoptosis, oxidative stress, and inflammation in cultured human neutrophils | Source: nih.gov | URL: 4

-

[9] Title: Usage of Air Monitoring and Biomarkers of Isocyanate Exposure to Assess the Effect of a Control Intervention | Source: oup.com | URL: 9

-

[11] Title: METHYLENE BISPHENYL ISOCYANATE HAZARD SUMMARY IDENTIFICATION | Source: nj.gov | URL: 11

Sources

- 1. cdc.gov [cdc.gov]

- 2. Assessment of the Biological Pathways Targeted by Isocyanate Using N-Succinimidyl N-Methylcarbamate in Budding Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Regulation of isocyanate-induced apoptosis, oxidative stress, and inflammation in cultured human neutrophils: isocyanate-induced neutrophils apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Prevention Guidance for Isocyanate-Induced Asthma Using Occupational Surveillance Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdc.gov [cdc.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. safetyresourcesblog.com [safetyresourcesblog.com]

- 11. nj.gov [nj.gov]

- 12. Trisaminohexyl isocyanurate, a urinary biomarker of HDI isocyanurate exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hbm4eu.eu [hbm4eu.eu]

Technical Guide: Chemical Characteristics and Stability of Bromo-tert-butylphenyl Isocyanate

This technical guide details the chemical characteristics, stability profile, and synthetic utility of Bromo-tert-butylphenyl isocyanate , with a specific focus on the 2-bromo-4-tert-butylphenyl isocyanate isomer (

Executive Summary

Molecule Identity : Bromo-tert-butylphenyl isocyanate

Molecular Formula :

Significance : This compound serves as a highly functionalized electrophilic building block in medicinal chemistry. The tert-butyl group provides lipophilicity and metabolic stability, while the bromine atom offers a handle for further cross-coupling (e.g., Suzuki-Miyaura) or electronic tuning. The isocyanate moiety is the primary reactive center for urea and carbamate formation.

Chemical Characteristics & Structural Analysis

2.1 Electronic and Steric Environment

The reactivity of the

| Feature | Chemical Effect | Impact on Reactivity |

| Isocyanate ( | Strong Electrophile | Reacts rapidly with nucleophiles (amines, alcohols, water). |

| Bromine ( | Inductive Withdrawal (-I) | Increases electrophilicity of the |

| tert-Butyl ( | Inductive Donation (+I) & Steric Bulk | Adds electron density to the ring (para to NCO in the 2-Br, 4-tBu isomer), slightly tempering the activation by Br. Provides significant lipophilicity ( |

| Ortho-Substitution | Steric Shielding | The bromine atom at the ortho position (in the 2-bromo isomer) creates a steric barrier, potentially slowing down dimerization and increasing shelf-stability relative to unhindered phenyl isocyanates. |

2.2 Physical Properties (Projected)

Based on structural analogs (e.g., 4-tert-butylphenyl isocyanate and 2-bromophenyl isocyanate).

-

State : Liquid or low-melting solid at room temperature.

-

Boiling Point : ~120–130 °C at reduced pressure (e.g., 1–5 mmHg); >240 °C at atmospheric pressure (extrapolated).

-

Solubility : Soluble in non-protic organic solvents (Dichloromethane, Toluene, THF, Ethyl Acetate). Incompatible with water/alcohols.

-

Density : ~1.2–1.3 g/mL (Br atom significantly increases density vs. non-halogenated analogs).

Stability Profile & Degradation Pathways

3.1 Hydrolytic Instability (Critical)

Like all isocyanates, this compound is moisture-sensitive. Exposure to atmospheric humidity triggers a decarboxylative hydrolysis cascade, leading to the formation of an insoluble urea precipitate.

Mechanism :

-

Nucleophilic Attack : Water attacks the electrophilic carbon of the isocyanate.

-

Carbamic Acid Formation : An unstable carbamic acid intermediate is formed.

-

Decarboxylation : Loss of

yields the primary amine (2-bromo-4-tert-butylaniline). -

Urea Formation : The newly formed amine reacts with remaining isocyanate to form a symmetric urea.

3.2 Thermal Stability

Aromatic isocyanates are prone to dimerization (forming uretidiones) or trimerization (forming isocyanurates) upon prolonged heating or storage without stabilizers. The ortho-bromine substituent in 2-bromo-4-tert-butylphenyl isocyanate provides steric protection that inhibits these self-reactions compared to less hindered isocyanates.

Storage Protocol :

-

Temperature : Store at 2–8 °C.

-

Atmosphere : Strictly under Argon or Nitrogen.

-

Container : Septum-sealed amber glass to prevent photochemical degradation of the C-Br bond.

Synthesis & Experimental Protocols

The most reliable synthesis involves the phosgenation of the corresponding aniline precursor. This method ensures high conversion and purity.

4.1 Synthesis Pathway (Phosgenation)

Precursor : 2-Bromo-4-tert-butylaniline (CAS 103273-01-4). Reagent : Triphosgene (solid phosgene equivalent) or Phosgene solution.

Protocol (Triphosgene Method) :

-

Dissolution : Dissolve 2-bromo-4-tert-butylaniline (1.0 eq) in dry Dichloromethane (DCM) or Toluene under

. -

Base Addition : Add Triethylamine (2.2 eq) or Pyridine to scavenge HCl. Cool to 0 °C.

-

Phosgenation : Slowly add a solution of Triphosgene (0.35 eq) in DCM dropwise. Caution: Exothermic.

-

Reflux : Allow to warm to RT, then reflux for 2–4 hours until the amine is consumed (monitor by TLC/LCMS - aliquot quenched with methanol).

-

Workup : Remove solvent under reduced pressure. Extract with dry hexanes (to precipitate amine salts) and filter. Distill the filtrate under vacuum to isolate the pure isocyanate.

4.2 Visualization of Synthesis & Hydrolysis

Caption: Synthesis via phosgenation and the moisture-induced degradation pathway leading to urea formation.

Applications in Drug Development

-

Urea Synthesis : Reaction with primary/secondary amines yields ureas, a pharmacophore found in kinase inhibitors (e.g., Sorafenib analogs). The bromine atom allows for late-stage diversification via Suzuki coupling after urea formation.

-

Carbamate Synthesis : Reaction with alcohols yields carbamates, often used as prodrugs or stable linkers.

-

Heterocycle Formation : Cyclization with hydrazines or amidines to form quinazolinones or triazoles.

Safety & Handling

-

Toxicity : Isocyanates are potent sensitizers and lachrymators. Inhalation can cause severe respiratory sensitization (asthma-like symptoms).

-

PPE : Full chemical resistant gloves (Nitrile/Butyl), safety goggles, and a lab coat. Must be handled in a functioning fume hood.

-

Spill Control : Neutralize spills with a solution of 50% ethanol, 45% water, and 5% concentrated ammonia (decontaminant solution).

References

- Precursor Identification: 2-bromo-4-tert-butylaniline. CAS No. 103273-01-4. Available from major chemical suppliers (e.g., Sigma-Aldrich, Combi-Blocks).

-

General Isocyanate Synthesis : Ulrich, H. (1996). Chemistry and Technology of Isocyanates. Wiley. Link

- Phosgenation Protocols: Kurita, K., et al. (1976). "Facile synthesis of isocyanates from amines using triphosgene." Journal of Organic Chemistry.

- Isocyanate Stability: Saunders, J. H., & Frisch, K. C. (1962). Polyurethanes: Chemistry and Technology, Part I. Chemistry. Interscience Publishers.

Sources

Application Note: Architectural Control in Drug Discovery using 3-Bromo-2,4,6-trimethylphenyl Isocyanate

Executive Summary

3-Bromo-2,4,6-trimethylphenyl isocyanate represents a specialized class of "dual-handle" electrophiles designed for high-value medicinal chemistry and materials science.[1] Unlike standard aryl isocyanates, this molecule integrates the steric bulk of a mesityl (2,4,6-trimethyl) core with a chemically orthogonal bromine handle at the 3-position.

This guide details the utility of this building block in synthesizing metabolically stable urea/carbamate scaffolds . The steric crowding around the isocyanate group (flanked by 2,6-methyls) confers exceptional hydrolytic stability and selectivity, while the 3-bromo substituent (flanked by 2,4-methyls) offers a challenging yet rewarding site for late-stage diversification via palladium-catalyzed cross-coupling.

Chemical Profile & Reactivity Logic

Structural Analysis

The molecule functions as a rigid, hydrophobic spacer.[1] Its reactivity is defined by two distinct zones of steric hindrance:

-

Zone A (NCO Reactivity): The isocyanate at C1 is shielded by methyl groups at C2 and C6.[1] This reduces the rate of nucleophilic attack, effectively suppressing side reactions (e.g., rapid hydrolysis by atmospheric moisture) and allowing for controlled reaction with amines in the presence of alcohols.

-

Zone B (Br Functionalization): The bromine at C3 is sandwiched between methyl groups at C2 and C4.[1] This creates a highly congested center, requiring specialized phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines) for successful oxidative addition during cross-coupling.[1]

Physical Properties Table[1]

| Property | Value | Implication for Synthesis |

| Molecular Weight | 240.10 g/mol | Heavy atom (Br) aids in X-ray crystallographic phasing.[1] |

| Physical State | Solid / Low-melting solid | Easier handling than volatile liquid isocyanates.[1] |

| Melting Point | 37-42 °C | Can be melted for neat reactions or dissolved in non-polar solvents.[1] |

| Storage | 2-8 °C, Inert gas | Moisture sensitive (though kinetically stabilized by sterics).[1] |

| CAS Number | 480439-19-8 | Unique identifier for sourcing. |

Application Workflows

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the isocyanate and aryl bromide moieties.

Experimental Protocols

Protocol A: Synthesis of Sterically Hindered Ureas

Objective: Form a urea linkage with a secondary amine.[1] The steric bulk of the mesityl ring prevents enzymatic degradation of the urea bond in biological systems (e.g., inhibiting amidases).

Reagents:

-

3-Bromo-2,4,6-trimethylphenyl isocyanate (1.0 equiv)

-

Secondary Amine (e.g., Morpholine or Piperidine deriv.)[1] (1.1 equiv)

-

Dichloromethane (DCM) or Toluene (Anhydrous)

-

Optional: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) if reaction is sluggish.[1]

Procedure:

-

Preparation: In a flame-dried reaction vial purged with Nitrogen, dissolve 1.0 equiv (240 mg, 1 mmol) of the isocyanate in 5 mL of anhydrous DCM.

-

Addition: Add the secondary amine (1.1 mmol) dropwise at room temperature.

-

Note: Unlike unhindered phenyl isocyanates which react exothermically and instantly, this reaction may be mild.[1]

-

-

Incubation: Stir the mixture at room temperature for 4–12 hours. Monitor by TLC or LC-MS.[1]

-

Checkpoint: If conversion is <50% after 4 hours, add 10 mol% DMAP and heat to reflux (40 °C for DCM, or switch to Toluene at 80 °C). The 2,6-dimethyl steric block significantly raises the activation energy for nucleophilic attack.[1]

-

-

Isolation: Concentrate the solvent in vacuo.

-

Purification: Recrystallize from Hexanes/EtOAc. The product typically precipitates as a white crystalline solid due to the rigid hydrophobic core.[1]

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Functionalize the C3 position.[1] This is the "Challenge Protocol" due to the C2 and C4 methyl groups flanking the bromine.[1]

Reagents:

-

Urea/Carbamate derivative (from Protocol A) (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos or XPhos (10 mol%).[1]

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene/Water (10:1)

Procedure:

-

Degassing: Combine the urea derivative, arylboronic acid, and base in a reaction tube. Evacuate and backfill with Argon (3 cycles).[1][2]

-

Solvent Addition: Add degassed Toluene/Water mixture.

-

Catalyst Addition: Add the Pd source and Ligand (pre-complexed if possible).[1]

-

Reaction: Seal the tube and heat to 100–110 °C for 16–24 hours. Vigorous stirring is essential.[1]

-

Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1][3]

-

Purification: Flash column chromatography.

-

Observation: Expect rotational isomers (atropisomers) if the coupled aryl group is also substituted at the ortho-positions, potentially complicating NMR spectra.

-

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield in Urea Formation | Steric hindrance of 2,6-methyls blocks nucleophile approach.[1] | Switch solvent to Toluene and heat to 80-100°C. Use a Lewis base catalyst (DMAP or DBU).[1] |

| No Reaction in Cross-Coupling | Pd catalyst cannot access the C-Br bond (2,4-methyl blocking). | Switch to XPhos or BrettPhos ligands.[1] Increase temperature to 120°C (use sealed tube/microwave). |

| Hydrolysis Product (Aniline) Observed | Moisture ingress competing with slow amine nucleophile.[1] | Ensure strictly anhydrous solvents.[1][4] Increase concentration of the amine nucleophile to outcompete water.[1] |

References

-

Sigma-Aldrich. 3-Bromo-2,4,6-trimethylphenyl isocyanate Product Specification & MSDS. CAS 480439-19-8.[1][5][6]

-

BenchChem. Synthesis and Reactivity of Hindered Aryl Bromides. (General reactivity context for 2,4,6-trimethylphenyl systems).

-

ChemicalBook. 3-Bromo-2,4,6-trimethylphenyl isocyanate Properties and Suppliers.

-

ResearchGate. Mechanisms of Isocyanate-Amine Reactions in Sterically Hindered Systems. (Contextual grounding for Protocol A).

-

MDPI. Nickel-Catalyzed Reductive Cyanation of Aryl Halides. (Relevant for alternative coupling strategies at the Br position).

(Note: Specific literature on this exact CAS number is limited to vendor catalogs and patent libraries; protocols above are derived from first-principles reactivity of homologous mesityl isocyanates and hindered aryl bromides.)

Sources

- 1. 3-Bromo-2,4,6-trimethylphenyl isocyanate [myskinrecipes.com]

- 2. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Bromo-2,4,6-trimethylphenyl isocyanate | CymitQuimica [cymitquimica.com]

- 6. 3-Bromo-2,4,6-trimethylphenyl isocyanate [myskinrecipes.com]

Protocol for Reacting 3-Bromo-2,4,6-trimethylphenyl Isocyanate with Primary Amines

Abstract & Application Scope

This technical guide outlines the optimized protocol for coupling 3-Bromo-2,4,6-trimethylphenyl isocyanate (CAS: 480439-19-8) with primary amines to form unsymmetrical di-substituted ureas.

The resulting N-(3-bromo-mesityl)-N'-substituted urea scaffold is a privileged motif in drug discovery, often utilized to induce conformational locking in kinase inhibitors (e.g., p38 MAP kinase pathways) or to improve metabolic stability by blocking metabolically labile sites with steric bulk. The presence of the bromine atom at the 3-position provides a critical handle for downstream diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), making this protocol a gateway to complex library synthesis.

Chemical Context: The "Mesityl Effect"

Successful execution of this protocol requires understanding the specific structural constraints of the starting material.

-

Steric Shielding: The 2,4,6-trimethyl (mesityl) substitution pattern creates significant steric hindrance around the isocyanate (-N=C=O) carbon. Unlike unhindered phenyl isocyanates, which react exothermically and instantaneously with amines, this substrate exhibits attenuated reactivity.

-

Kinetic vs. Thermodynamic Control: While the forward reaction (urea formation) is generally favored, the steric bulk destabilizes the planar urea linkage. In extreme cases or at very high temperatures, retro-dissociation back to the isocyanate and amine can occur.

-

Electronic Modulation: The 3-Bromo substituent exerts a weak inductive withdrawing effect (-I), slightly increasing the electrophilicity of the isocyanate carbon, which partially compensates for the steric hindrance provided by the ortho-methyl groups.

Safety & Handling (Critical)

Hazard Class: Isocyanates are potent respiratory sensitizers and lachrymators.

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Quenching: Residual isocyanates should be quenched with methanol or a 10% aqueous ammonium hydroxide solution before disposal.

Materials & Reagents

| Component | Grade/Purity | Role | Notes |

| 3-Bromo-2,4,6-trimethylphenyl isocyanate | >95% | Electrophile | Solid or viscous oil. Store at 4°C under N₂. |

| Primary Amine (R-NH₂) | >95% | Nucleophile | If using HCl salt, add 1.1 eq. DIPEA. |

| Dichloromethane (DCM) | Anhydrous | Solvent A | Standard solvent for high solubility. |

| Tetrahydrofuran (THF) | Anhydrous | Solvent B | Use for polar amines. |

| Hexanes / Diethyl Ether | ACS Grade | Precipitant | Used for workup/purification. |

Experimental Protocol

Method A: Standard Solution Phase (Bench Scale)

Best for: Synthesis of single compounds (10 mg to 5 g scale) where product precipitation is desired.

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 3-Bromo-2,4,6-trimethylphenyl isocyanate (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Note: If the isocyanate appears cloudy, filter through a syringe filter to remove polymerized solids (polyureas).

-

-

Addition: Add the Primary Amine (1.05 equiv) dropwise to the stirring isocyanate solution at Room Temperature (25°C).

-

Scientific Insight: A slight excess of amine drives the reaction to completion. The steric bulk of the mesityl group prevents the formation of "biuret" byproducts (where a urea attacks another isocyanate), which is a common side reaction in unhindered systems.

-

-

Reaction: Stir at 25°C for 4–12 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the isocyanate peak (approx. 2270 cm⁻¹ in IR if available) and the emergence of the urea mass [M+H]⁺.

-

-

Workup (Precipitation):

-

Scenario 1 (Product Precipitates): If a white solid forms, filter the solid using a sintered glass funnel. Wash the cake with cold DCM (2x) and Hexanes (2x).

-

Scenario 2 (Homogeneous): If the solution remains clear, concentrate the solvent to ~20% volume under reduced pressure. Add Hexanes or Diethyl Ether slowly to induce precipitation. Filter and wash.

-

-

Purification: If precipitation is unsuccessful, flash column chromatography (SiO₂) using a gradient of 0–50% EtOAc in Hexanes is effective.

Method B: High-Throughput / Parallel Synthesis

Best for: Library generation in 96-well blocks or vials.

-

Stock Solutions:

-

Isocyanate Stock: 0.5 M in anhydrous 1,2-Dichloroethane (DCE).

-

Amine Stock: 0.5 M in DCE (or DMF if solubility is poor).

-

-

Dispensing: In a 2-dram vial or well plate, dispense 200 µL of Isocyanate Stock (100 µmol). Add 220 µL of Amine Stock (110 µmol).

-

Incubation: Seal and shake at 40°C for 16 hours.

-

Rationale: The slight elevation in temperature overcomes the activation energy barrier imposed by the ortho-methyl groups without reaching temperatures that risk retro-dissociation.

-

-

Scavenging: Add Polymer-Supported Isocyanate (e.g., PS-Isocyanate resin, 2-3 equiv relative to excess amine) and shake for 4 hours. This removes unreacted amine.

-

Isolation: Filter off the resin. Evaporate solvent (Genevac or SpeedVac) to yield the clean urea.

Mechanism & Workflow Visualization

Figure 1: Reaction workflow illustrating the steric challenges during the nucleophilic attack phase.

Quality Control & Troubleshooting

Analytical Characterization[1][2]

-

¹H NMR (DMSO-d₆):

-

Urea NH (Mesityl side): Typically a singlet around 7.8 – 8.5 ppm . It may be broadened due to quadrupole relaxation from the Bromine or restricted rotation.

-

Urea NH (Alkyl side): Typically a triplet (if CH₂ adjacent) or doublet around 6.0 – 6.5 ppm .

-

Methyl Groups: Look for two distinct signals: 6H (ortho-methyls) and 3H (para-methyl).

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No Reaction (TLC shows SM) | Steric hindrance is too high. | Increase temp to 60°C (Toluene) or add catalyst (10% DMAP). |

| Precipitate is gummy/oil | Impurities or solvent trapping. | Sonicate with Hexanes; re-dissolve in min. DCM and re-precipitate. |

| Low Yield | Hydrolysis of Isocyanate. | Ensure solvents are strictly anhydrous. Check isocyanate quality. |

| Extra Spots on TLC | Amine oxidation or dimerization. | Perform reaction under inert atmosphere (N₂/Ar). |

References

-

Sigma-Aldrich. 3-Bromo-2,4,6-trimethylphenyl isocyanate Product Specification & CAS 480439-19-8. Available at:

-

Hutchby, M. et al. (2014). "Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions." Angewandte Chemie International Edition. (Discusses the stability/lability of hindered ureas). Available at:

- Sartori, G. et al. (2000). "Recent advances in the synthesis of ureas." The Journal of Organic Chemistry. (General review of urea synthesis methodologies).

-

PubChem. 3-Bromo-2,4,6-trimethylphenyl isocyanate Compound Summary. National Library of Medicine. Available at:

Synthesis of novel urea derivatives using 3-Bromo-2,4,6-trimethylphenyl isocyanate

Executive Summary

This application note details the optimized protocols for synthesizing novel urea derivatives using 3-Bromo-2,4,6-trimethylphenyl isocyanate . While isocyanate-amine coupling is a classical transformation, this specific reagent presents unique steric challenges and strategic opportunities due to its 2,4,6-trimethyl (mesityl) substitution pattern and the 3-bromo functional handle.

Why this Reagent?

-

Metabolic Stability: The steric bulk of the trimethyl group protects the resulting urea linkage from enzymatic hydrolysis (e.g., by amidases), a critical feature for oral bioavailability in kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors.

-

Modular Design: The bromine atom at the 3-position serves as a "sleeping" functional handle, allowing for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) after the urea core is established.

Chemical Profile & Reactivity

Before initiating synthesis, it is critical to understand the electrophilic nature of this specific isocyanate compared to standard phenyl isocyanate.

| Property | Specification | Implication for Synthesis |

| Molecular Weight | 240.10 g/mol | Calculation basis for stoichiometry. |

| Physical State | Solid / Low-melting solid | May require gentle warming to transfer quantitatively. |

| Electronic Nature | Electron-rich ring (Trimethyl) | The isocyanate carbon is less electrophilic than electron-deficient analogs (e.g., 4-nitrophenyl isocyanate), slowing reaction rates. |

| Steric Environment | High (Ortho-disubstitution) | Critical: The 2,6-methyl groups block nucleophilic attack. Reactions with bulky amines (e.g., tert-butylamine) will require forcing conditions (heat/catalysis). |

| Solubility | Soluble in DCM, THF, Toluene | Compatible with standard organic synthesis solvents. |

Reaction Mechanism

The synthesis follows a nucleophilic addition mechanism. However, the transition state is destabilized by the steric clash between the incoming amine nucleophile and the ortho-methyl groups of the mesityl ring.

Figure 1: Mechanistic pathway highlighting the sterically crowded transition state.

Experimental Protocols

Protocol A: Standard Addition (For Reactive/Primary Amines)

Use this protocol for primary alkyl amines (e.g., benzylamine, methylamine) where steric hindrance is minimal on the nucleophile side.

Reagents:

-

3-Bromo-2,4,6-trimethylphenyl isocyanate (1.0 equiv)

-

Amine nucleophile (1.1 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

-

Triethylamine (Et3N) (Optional, 1.5 equiv if amine is a salt)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve 3-Bromo-2,4,6-trimethylphenyl isocyanate in anhydrous DCM (0.2 M concentration).

-

Addition: Add the amine nucleophile dropwise at Room Temperature (RT).

-

Note: Unlike unhindered isocyanates, an ice bath is rarely necessary as the exotherm is blunted by sterics.

-

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Check disappearance of isocyanate; stain with ninhydrin for amine consumption).

-

Workup (Precipitation Method):

-

Most urea products will precipitate from DCM/Hexanes.

-

Add Hexanes (equal volume to reaction) to induce crystallization.

-

Filter the solid and wash with cold Hexanes.

-

-

Purification: If no precipitate forms, evaporate solvent and purify via flash column chromatography (SiO2, Gradient: 0→5% MeOH in DCM).

Protocol B: "Forced" Conditions (For Anilines/Hindered Amines)

Use this protocol for electron-deficient anilines or bulky amines (e.g., t-butylamine, isopropylamine) where the reaction is sluggish.

Reagents:

-

Solvent: Toluene (Allows higher reaction temperature).

-

Catalyst: DMAP (4-Dimethylaminopyridine) (10 mol%) or DBU (5 mol%).

Procedure:

-

Setup: Use a sealed pressure tube or reflux condenser setup under

. -

Mixing: Combine Isocyanate (1.0 equiv), Amine (1.2 equiv), and DMAP (0.1 equiv) in Toluene (0.5 M).

-

Heating: Heat to 80°C – 100°C for 16–24 hours.

-

Why? Thermal energy is required to overcome the activation energy barrier imposed by the ortho-methyl groups.

-

-

Quench: Cool to RT. Dilute with EtOAc.

-

Wash: Wash with 1M HCl (to remove DMAP and unreacted amine), then Brine.

-

Drying: Dry over

, filter, and concentrate. -

Purification: Recrystallization from EtOH/Water is often effective for these highly crystalline aryl ureas.

Strategic Workflow & Troubleshooting

The following flowchart illustrates the decision-making process during synthesis to ensure high yields and purity.

Figure 2: Decision tree for selecting reaction conditions and purification methods.

Analytical Validation

Self-validating your product is crucial. Look for these specific markers:

-

1H NMR (DMSO-d6):

-

Urea Protons: Two distinct singlets (or broad singlets) typically between δ 8.0–9.5 ppm (Ar-NH) and δ 6.0–7.5 ppm (R-NH).